1-Isoquinolin-1-ylcyclohexa-2,4-diene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isoquinolin-1-ylcyclohexa-2,4-diene-1-carbaldehyde is a complex organic compound that features both isoquinoline and cyclohexa-2,4-diene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isoquinolin-1-ylcyclohexa-2,4-diene-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of isoquinoline derivatives with cyclohexa-2,4-dienone under specific conditions to form the desired product. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the correct formation of the compound .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Isoquinolin-1-ylcyclohexa-2,4-diene-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
1-Isoquinolin-1-ylcyclohexa-2,4-diene-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-Isoquinolin-1-ylcyclohexa-2,4-diene-1-carbaldehyde exerts its effects involves interactions with various molecular targets. The isoquinoline moiety can interact with enzymes and receptors, influencing biochemical pathways. The compound’s structure allows it to participate in electron transfer reactions, which can be crucial in its biological activity .
Comparison with Similar Compounds
1,3-Cyclohexadien-1-al: This compound shares the cyclohexadiene structure but lacks the isoquinoline moiety.
4-Propan-2-ylcyclohexa-1,4-diene-1-carbaldehyde: Similar in having a cyclohexadiene structure but with different substituents.
Properties
Molecular Formula |
C16H13NO |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
1-isoquinolin-1-ylcyclohexa-2,4-diene-1-carbaldehyde |
InChI |
InChI=1S/C16H13NO/c18-12-16(9-4-1-5-10-16)15-14-7-3-2-6-13(14)8-11-17-15/h1-9,11-12H,10H2 |
InChI Key |
RWEAVHWGJTYCGF-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=CC1(C=O)C2=NC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.